1-?(3,4-?Dimethoxy-d6-benzoyl)?piperidine

Mass Spectrometry Isotope Labeling Quantitative Analysis

1-(3,4-Dimethoxy-d6-benzoyl)piperidine is a deuterium-labeled analog of the piperidine derivative 1-(3,4-dimethoxybenzoyl)piperidine. It is a stable isotope-labeled compound with the molecular formula C14H13D6NO3 and a molecular weight of 255.34 g/mol , typically supplied at a purity of 98%.

Molecular Formula C14H19NO3
Molecular Weight 255.34 g/mol
Cat. No. B15598901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-?(3,4-?Dimethoxy-d6-benzoyl)?piperidine
Molecular FormulaC14H19NO3
Molecular Weight255.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H19NO3/c1-17-12-7-6-11(10-13(12)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3/i1D3,2D3
InChIKeyHJYZNJFFEPUIRG-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxy-d6-benzoyl)piperidine: Stable Isotope-Labeled Analytical Reference Standard for LC-MS Quantitation


1-(3,4-Dimethoxy-d6-benzoyl)piperidine is a deuterium-labeled analog of the piperidine derivative 1-(3,4-dimethoxybenzoyl)piperidine . It is a stable isotope-labeled compound with the molecular formula C14H13D6NO3 and a molecular weight of 255.34 g/mol [1], typically supplied at a purity of 98% . As a labeled internal standard, its primary utility lies in enabling accurate and precise quantitative analysis via mass spectrometry-based techniques, where it corrects for matrix effects, extraction efficiency, and instrument variability [1].

The Critical Flaw in Substituting 1-(3,4-Dimethoxy-d6-benzoyl)piperidine with Unlabeled or Structurally Similar Analogs


In quantitative mass spectrometry workflows, the internal standard must exhibit near-identical physicochemical behavior to the target analyte to accurately compensate for sample preparation and ionization variability . The unlabeled analog, 1-(3,4-dimethoxybenzoyl)piperidine, is chemically identical but indistinguishable from the endogenous analyte by mass [1]. Structural analogs, even closely related ones, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to significant quantitative inaccuracies [2]. The deuterium labeling in 1-(3,4-Dimethoxy-d6-benzoyl)piperidine provides a +6 Da mass shift, enabling distinct mass spectrometric resolution from the native analyte while preserving nearly identical chemical properties, a feature unlabeled or non-isotopic analogs cannot replicate .

Quantifiable Differentiation of 1-(3,4-Dimethoxy-d6-benzoyl)piperidine from Its Unlabeled Parent and Structural Analogs


Precise Mass Shift for Unambiguous MS Detection vs. Unlabeled Compound

The incorporation of six deuterium atoms in 1-(3,4-Dimethoxy-d6-benzoyl)piperidine results in a nominal mass increase of 6 Da relative to its unlabeled counterpart . This isotopic shift provides a distinct, non-overlapping mass spectrometric signal in both MS and MS/MS modes, enabling reliable differentiation from the endogenous analyte in complex biological matrices [1].

Mass Spectrometry Isotope Labeling Quantitative Analysis

Validated Purity Specification for Analytical Consistency

The compound is supplied with a specified minimum purity of 98% . This high level of chemical purity minimizes the introduction of unknown impurities that could interfere with chromatographic separation or cause matrix effects, ensuring consistent performance as an internal standard across different analytical batches [1].

Quality Control Analytical Chemistry Reference Materials

Deuterium Placement Preserves Chromatographic Co-Elution Properties

Deuteration at the methoxy groups of the benzoyl ring, as indicated by the '-d6' suffix, is a strategic labeling position designed to minimize hydrogen-deuterium exchange and chromatographic isotope effects . This placement ensures that the labeled compound co-elutes with the native analyte under standard reversed-phase LC conditions, a critical requirement for accurate internal standard-based quantitation [1].

Chromatography Isotope Effects LC-MS

Optimal Deployment Scenarios for 1-(3,4-Dimethoxy-d6-benzoyl)piperidine in Analytical and Research Workflows


Quantitative Bioanalysis of Piperidine Derivatives in Pharmacokinetic Studies

Used as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the parent drug 1-(3,4-dimethoxybenzoyl)piperidine and its metabolites in biological fluids (plasma, urine) using LC-MS/MS. The +6 Da mass shift ensures selective detection without interference, directly improving the accuracy and precision of pharmacokinetic parameters (Cmax, AUC) derived from the data .

Method Validation for Regulatory Compliance in Pharmaceutical QC

Serves as a critical reference standard for validating analytical methods (e.g., for purity and impurity profiling) in accordance with ICH guidelines. Its high purity (98%) and defined isotopic purity are essential for establishing method linearity, accuracy, and precision, and for monitoring system suitability during routine quality control testing .

Investigating Metabolic Pathways via Tracer Studies

While primarily an internal standard, this deuterated compound can be employed as a stable isotope tracer in in vitro and in vivo metabolism studies. By monitoring the characteristic +6 Da mass shift in MS, researchers can track the compound's distribution, metabolism, and excretion, providing insights distinct from radioactive tracers [1].

Forensic and Environmental Analysis of Piperidine-Related Compounds

Enables the accurate quantitation of 1-(3,4-dimethoxybenzoyl)piperidine in complex, non-biological matrices such as wastewater or forensic samples. Its use as an internal standard corrects for significant matrix effects, which are common in these sample types, thereby providing legally defensible and scientifically robust quantitative data [2].

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